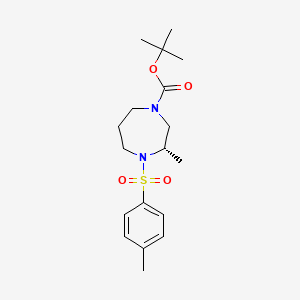
Hexahydro-2-methyl-1-(P-toluenesulfonyl)-4-(T-butoxycarbonyl)-1,4-diazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexahydro-2-methyl-1-(P-toluenesulfonyl)-4-(T-butoxycarbonyl)-1,4-diazepine: is a complex organic compound that features a tert-butyl group, a diazepane ring, and a sulfonyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Hexahydro-2-methyl-1-(P-toluenesulfonyl)-4-(T-butoxycarbonyl)-1,4-diazepine typically involves the reaction of tert-butyl (3S)-3-methyl-1,4-diazepane-1-carboxylate with 4-methylbenzene-1-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine, and the solvent used is usually dichloromethane . The reaction mixture is stirred at room temperature under an inert atmosphere, and the product is purified by column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Hexahydro-2-methyl-1-(P-toluenesulfonyl)-4-(T-butoxycarbonyl)-1,4-diazepine can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Substitution Reactions: Formation of various substituted diazepane derivatives.
Oxidation Reactions: Formation of sulfonic acids or other oxidized products.
Reduction Reactions: Formation of reduced diazepane derivatives.
Hydrolysis: Formation of carboxylic acids and alcohols.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine: In biological research, Hexahydro-2-methyl-1-(P-toluenesulfonyl)-4-(T-butoxycarbonyl)-1,4-diazepine is studied for its potential as a pharmacological agent. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials, such as polymers and resins, due to its structural properties. It may also find applications in the production of specialty chemicals.
Mecanismo De Acción
The mechanism by which Hexahydro-2-methyl-1-(P-toluenesulfonyl)-4-(T-butoxycarbonyl)-1,4-diazepine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonyl and diazepane groups. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
- tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate
- tert-Butyl 3-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-1-carboxylate
- 4-(4-Chlorophenyl)sulfonylbenzoic acid derivatives
Uniqueness: Hexahydro-2-methyl-1-(P-toluenesulfonyl)-4-(T-butoxycarbonyl)-1,4-diazepine is unique due to its combination of a diazepane ring and a sulfonyl group attached to a benzene ring. This structural arrangement provides distinct chemical and biological properties that are not commonly found in other similar compounds .
Propiedades
IUPAC Name |
tert-butyl (3S)-3-methyl-4-(4-methylphenyl)sulfonyl-1,4-diazepane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4S/c1-14-7-9-16(10-8-14)25(22,23)20-12-6-11-19(13-15(20)2)17(21)24-18(3,4)5/h7-10,15H,6,11-13H2,1-5H3/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBAADPDQAAAGP-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCCN1S(=O)(=O)C2=CC=C(C=C2)C)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCCN1S(=O)(=O)C2=CC=C(C=C2)C)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747880 |
Source


|
| Record name | tert-Butyl (3S)-3-methyl-4-(4-methylbenzene-1-sulfonyl)-1,4-diazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246814-73-2 |
Source


|
| Record name | tert-Butyl (3S)-3-methyl-4-(4-methylbenzene-1-sulfonyl)-1,4-diazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
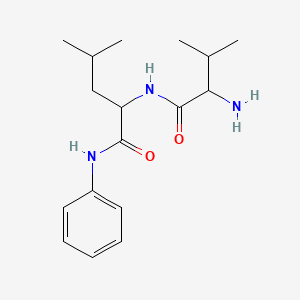
![tert-butyl N-[(2S)-1-[(1-anilino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B562298.png)

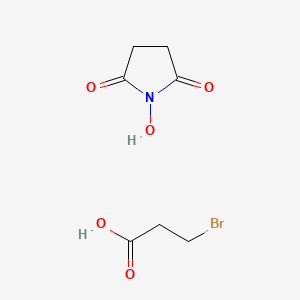
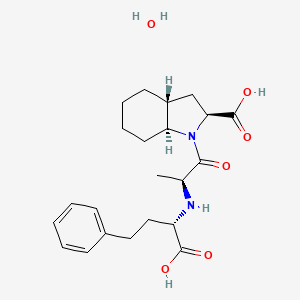
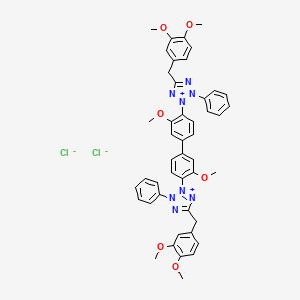
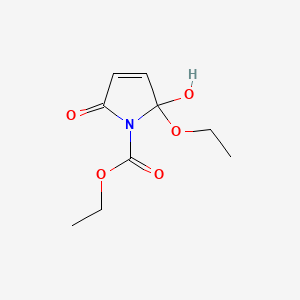
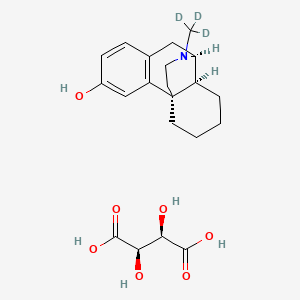
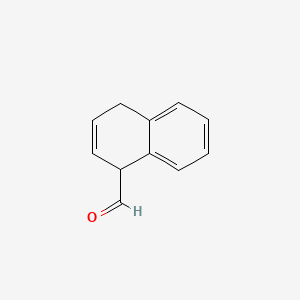
![7-Oxabicyclo[2.2.1]heptane-2-carboxylicacid,3-nitro-,methylester,(endo,endo)-(9CI)](/img/structure/B562311.png)
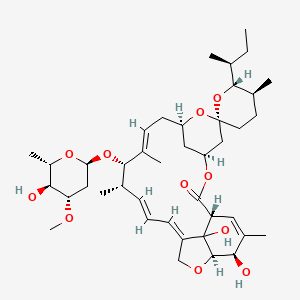
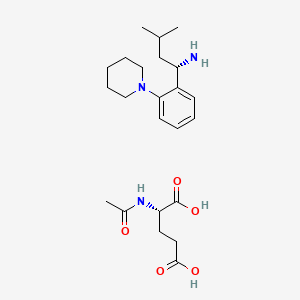
![N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanamide](/img/structure/B562317.png)
![8-Methyl-4,5-dihydroacenaphtho[5,4-d]thiazole](/img/structure/B562319.png)
